molecular formula C13H14N2O B3090987 1-Naphthalenecarboxamide, N-(2-aminoethyl)- CAS No. 121494-75-5

1-Naphthalenecarboxamide, N-(2-aminoethyl)-

Cat. No.: B3090987
CAS No.: 121494-75-5
M. Wt: 214.26 g/mol
InChI Key: TZAOYMNVPMVLDK-UHFFFAOYSA-N
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Description

The compound is characterized by its molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.27 g/mol

Preparation Methods

The synthesis of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1-naphthalenecarboxylic acid with 2-aminoethylamine under specific reaction conditions. The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Naphthalenecarboxamide, N-(2-aminoethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using reducing agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenecarboxylic acid derivatives, while reduction may produce naphthalenemethylamine derivatives.

Scientific Research Applications

1-Naphthalenecarboxamide, N-(2-aminoethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Naphthalenecarboxamide, N-(2-aminoethyl)- can be compared with other similar compounds, such as:

    N-(2-Aminoethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide: This compound has a similar structure but includes a tetrahydro-naphthalene ring, which may result in different chemical and biological properties.

    Naphthalenecarboxamide derivatives: Various derivatives of naphthalenecarboxamide exist, each with unique substituents that can alter their reactivity and applications.

The uniqueness of 1-Naphthalenecarboxamide, N-(2-aminoethyl)- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for a wide range of research applications.

Properties

IUPAC Name

N-(2-aminoethyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAOYMNVPMVLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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